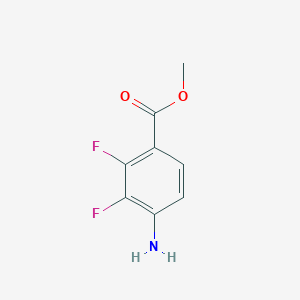

Methyl 4-amino-2,3-difluorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-2,3-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVSLKNBOJAPEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374896 | |

| Record name | methyl 4-amino-2,3-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-08-1 | |

| Record name | Methyl 4-amino-2,3-difluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 4-amino-2,3-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886497-08-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of a Fluorinated Building Block

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-2,3-difluorobenzoate

This guide provides researchers, chemists, and drug development professionals with a comprehensive, technically-grounded overview of a reliable synthetic pathway for this compound. Moving beyond a simple recitation of steps, this document elucidates the strategic rationale behind the chosen methodology, offers detailed protocols for execution, and outlines the necessary characterization for product validation.

This compound (CAS 886497-08-1) is a valuable fluorinated aromatic building block in organic synthesis.[1][2] The unique substitution pattern—an amine for nucleophilic chemistry, an ester for amide coupling or reduction, and vicinal fluorine atoms—makes it a strategic intermediate in the development of complex molecules. The presence of fluorine atoms can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making this scaffold particularly relevant in the design of pharmaceuticals and advanced materials.

This guide details a robust and logical three-step synthesis starting from the commercially available 2,3-difluorobenzoic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 886497-08-1[1][2] |

| Molecular Formula | C₈H₇F₂NO₂[2] |

| Molecular Weight | 187.14 g/mol [2] |

| Appearance | Typically an off-white to beige solid |

Retrosynthetic Strategy and Pathway Overview

A logical retrosynthetic analysis of the target molecule identifies 2,3-difluorobenzoic acid as a strategic and commercially available starting material.[3] The synthesis hinges on three fundamental transformations: introduction of a nitrogen-containing group, conversion of the carboxylic acid to a methyl ester, and final manipulation of the nitrogen group to the desired amine.

The forward synthesis is therefore planned as:

-

Electrophilic Nitration: Introduction of a nitro group at the C4 position.

-

Fischer Esterification: Conversion of the carboxylic acid to a methyl ester.

-

Catalytic Hydrogenation: Reduction of the nitro group to the target amine.

Caption: Retrosynthetic analysis of this compound.

Detailed Synthetic Methodologies

This section provides a step-by-step guide for the synthesis, grounded in established chemical principles and adapted from proven laboratory procedures for analogous compounds.

Step 1: Electrophilic Nitration of 2,3-Difluorobenzoic Acid

Reaction: 2,3-Difluorobenzoic Acid → 4-Nitro-2,3-difluorobenzoic Acid

Rationale and Mechanistic Insights: The nitration of an aromatic ring is a classic electrophilic aromatic substitution (EAS) reaction.[4] A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺) in situ. The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.[4][5]

The regioselectivity is governed by the existing substituents. The carboxylic acid group is a deactivating meta-director, while the fluorine atoms are deactivating but ortho-, para-directing. The directing effects combine to favor substitution at the C4 position, which is para to the C2 fluorine and meta to the carboxylic acid, representing the most activated and sterically accessible position for electrophilic attack. The reaction must be performed at low temperatures to minimize the formation of dinitro byproducts.[5]

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0°C, add concentrated sulfuric acid (e.g., 40 mL).

-

Slowly add 2,3-difluorobenzoic acid (e.g., 10.0 g, 63.2 mmol) in portions, ensuring the temperature remains below 10°C. Stir until all solids dissolve.

-

In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (e.g., 6 mL) to chilled concentrated sulfuric acid (e.g., 6 mL) at 0°C.

-

Add the nitrating mixture dropwise to the benzoic acid solution over 30-45 minutes, maintaining the internal temperature at or below 5°C.[6]

-

After the addition is complete, stir the mixture at 0-5°C for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (e.g., 200 g) with vigorous stirring.

-

The white precipitate of 4-Nitro-2,3-difluorobenzoic acid is collected by vacuum filtration.

-

Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.

-

Dry the product under vacuum to a constant weight.

Table 2: Critical Parameters for Nitration

| Parameter | Recommended Value/Condition | Rationale |

| Temperature | 0-5°C | Minimizes side reactions and formation of isomers.[5] |

| Acids | Concentrated H₂SO₄, Fuming HNO₃ | Required for efficient generation of the NO₂⁺ electrophile.[4] |

| Addition Rate | Slow, dropwise | Ensures proper temperature control (exothermic reaction). |

| Workup | Quenching on ice | Precipitates the product from the strong acid medium. |

Step 2: Fischer Esterification of 4-Nitro-2,3-difluorobenzoic Acid

Reaction: 4-Nitro-2,3-difluorobenzoic Acid → Methyl 4-nitro-2,3-difluorobenzoate

Rationale and Mechanistic Insights: Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] In this case, methanol is used in large excess to serve as both the reactant and the solvent, driving the equilibrium towards the product side. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Subsequent proton transfers and elimination of a water molecule yield the methyl ester.

Caption: General workflow for the Fischer esterification step.

Experimental Protocol:

-

Suspend 4-nitro-2,3-difluorobenzoic acid (e.g., 10.0 g, 49.2 mmol) in methanol (e.g., 100 mL) in a round-bottom flask.[8]

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (e.g., 5 mL) with stirring.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 3-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice water (e.g., 300 mL).

-

The product, Methyl 4-nitro-2,3-difluorobenzoate, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold methanol to remove residual acid.

-

Dry the product under vacuum.

Table 3: Critical Parameters for Esterification

| Parameter | Recommended Value/Condition | Rationale |

| Solvent/Reagent | Methanol (in excess) | Acts as both reactant and solvent, drives equilibrium. |

| Catalyst | Conc. H₂SO₄ | Protonates the carbonyl, activating it for nucleophilic attack. |

| Temperature | Reflux (~65°C) | Provides sufficient activation energy for the reaction. |

| Reaction Time | 3-5 hours | Typically sufficient for reaching completion; should be monitored by TLC. |

Step 3: Catalytic Reduction of Methyl 4-Nitro-2,3-difluorobenzoate

Reaction: Methyl 4-nitro-2,3-difluorobenzoate → this compound

Rationale and Mechanistic Insights: The reduction of an aromatic nitro group to an amine is a fundamental transformation. Catalytic hydrogenation is a clean and efficient method for this purpose. A heterogeneous catalyst, typically palladium on carbon (Pd/C), is used in the presence of hydrogen gas.[9] The reaction occurs on the surface of the catalyst, where molecular hydrogen is adsorbed and activated, allowing for the stepwise reduction of the nitro group to the amine without affecting the ester or the aromatic ring. Solvents like ethanol and ethyl acetate are commonly used as they are relatively inert and effectively dissolve the starting material.[9]

Experimental Protocol:

-

In a hydrogenation flask or a suitable round-bottom flask, dissolve Methyl 4-nitro-2,3-difluorobenzoate (e.g., 8.0 g, 37.2 mmol) in a solvent mixture such as 1:1 ethyl acetate/ethanol (e.g., 80 mL).[9]

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (e.g., 400 mg, 5 wt%).

-

Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen or argon, then evacuate and backfill with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for atmospheric pressure) at room temperature.[9]

-

Monitor the reaction by TLC until the starting material is fully consumed (typically 12-18 hours).

-

Once complete, carefully purge the system again with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® or diatomaceous earth to remove the Pd/C catalyst. Wash the filter pad with additional solvent (ethyl acetate or ethanol).

-

Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is the target compound, this compound, which can be further purified by recrystallization if necessary.

Table 4: Critical Parameters for Catalytic Reduction

| Parameter | Recommended Value/Condition | Rationale |

| Catalyst | 10% Pd/C (5-10 wt%) | Highly effective and standard catalyst for nitro group reduction.[9] |

| Hydrogen Source | H₂ gas (1 atm or higher) | The reducing agent for the transformation. |

| Solvent | EtOH, EtOAc, or a mixture | Inert solvents that provide good solubility for the substrate.[9] |

| Safety | Inert gas purging | Crucial for safely handling flammable H₂ gas and pyrophoric catalyst. |

Purification and Characterization

Purification of the final product can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield a high-purity crystalline solid. The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic methods.

Table 5: Expected Spectroscopic and Analytical Data

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons (typically two doublets or multiplets), the amine protons (-NH₂), and the methyl ester protons (-OCH₃, a singlet around 3.8-3.9 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbon (~165-170 ppm), aromatic carbons (with characteristic C-F splitting), and the methyl carbon (~52 ppm).[10] |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms, showing coupling to each other and to adjacent aromatic protons. ¹⁹F NMR is a critical tool for confirming the fluorine substitution pattern.[11][12] |

| IR (Infrared) | Characteristic peaks for N-H stretching of the amine (two bands, ~3350-3450 cm⁻¹), C=O stretching of the ester (~1700-1720 cm⁻¹), and C-F stretching (~1100-1300 cm⁻¹). |

| Mass Spec (MS) | A molecular ion peak (M⁺) corresponding to the calculated molecular weight (187.14). |

Conclusion

The three-step synthesis of this compound from 2,3-difluorobenzoic acid is a logical, high-yielding, and reliable route. The methodology relies on fundamental and well-understood organic transformations, making it accessible and scalable. By carefully controlling reaction parameters, particularly temperature during nitration, and ensuring safe handling during catalytic hydrogenation, researchers can confidently produce this valuable fluorinated intermediate for applications in drug discovery and materials science. The analytical data outlined provides a clear pathway for the unequivocal validation of the final product.

References

Sources

- 1. This compound | 886497-08-1 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 2,3-二氟苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. sga.profnit.org.br [sga.profnit.org.br]

- 5. chemlab.truman.edu [chemlab.truman.edu]

- 6. 2,4-DIFLUORO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]

- 9. Methyl-4-amino-3-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]

- 10. Methyl 4-aminobenzoate(619-45-4) 13C NMR [m.chemicalbook.com]

- 11. biophysics.org [biophysics.org]

- 12. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 4-amino-2,3-difluorobenzoate (CAS 886497-08-1): Synthesis, Properties, and Applications in Modern Drug Discovery

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on metabolic stability, binding affinity, and bioavailability.[1][2] Methyl 4-amino-2,3-difluorobenzoate stands as a pivotal building block in this domain. As a trifunctional reagent, featuring an aromatic amine, a methyl ester, and vicinal fluorine atoms, it offers a versatile platform for the synthesis of complex, high-value pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its chemical properties, a robust synthetic protocol with mechanistic rationale, its applications as a synthetic hub, and essential safety protocols, tailored for researchers and drug development professionals.

Part 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a synthetic building block is critical for its effective use in experimental design. The physicochemical characteristics of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 886497-08-1 | [3][4][5] |

| Molecular Formula | C₈H₇F₂NO₂ | [5][6] |

| Molecular Weight | 187.14 g/mol | [5] |

| Density | 1.355 g/cm³ | [6] |

| Boiling Point | 306.1°C at 760 mmHg | [6] |

| Appearance | Typically an off-white to beige solid | [4] |

| Storage Temp. | Room Temperature |[4][7] |

Spectroscopic Characterization Rationale

While specific spectra for this exact compound are proprietary, its structure allows for a clear prediction of its key spectroscopic features, which are crucial for reaction monitoring and quality control.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The methyl ester protons (-OCH₃) will appear as a sharp singlet, typically around 3.8-3.9 ppm. The aromatic region will display two doublets of doublets, corresponding to the two aromatic protons, influenced by both H-H and H-F coupling. The amine (-NH₂) protons will present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.[8][9]

-

¹³C NMR: The carbon spectrum will show a signal for the ester carbonyl carbon (~165 ppm), the methyl carbon (~52 ppm), and four distinct aromatic carbon signals. The chemical shifts of the aromatic carbons are significantly influenced by the attached fluorine atoms, with large C-F coupling constants being a hallmark feature.[8]

-

FT-IR: The infrared spectrum provides confirmation of the key functional groups. Characteristic peaks would include N-H stretching for the primary amine (two bands, ~3350-3450 cm⁻¹), C=O stretching for the ester (~1700-1720 cm⁻¹), C-F stretching in the aromatic region (~1100-1300 cm⁻¹), and C-N stretching (~1250-1350 cm⁻¹).[8][10]

-

Mass Spectrometry: The molecular ion peak (M⁺) in a mass spectrum would be observed at m/z 187.14, confirming the compound's molecular weight.[5]

Part 2: Synthesis and Mechanistic Rationale

The synthesis of highly functionalized aromatic compounds like this compound requires a strategic, multi-step approach. While proprietary routes exist, a robust and logical pathway can be designed based on well-established organofluorine chemistry principles. The following protocol represents a common and reliable approach, starting from a commercially available precursor.

Representative Synthetic Workflow

This synthesis is predicated on the catalytic reduction of a nitro group, a highly efficient and clean transformation that is fundamental in the synthesis of aromatic amines.[11]

Caption: Synthetic pathway for this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from analogous, well-documented reductions of aromatic nitro compounds.[11]

Objective: To reduce the nitro group of Methyl 2,3-difluoro-4-nitrobenzoate to a primary amine.

Materials:

-

Methyl 2,3-difluoro-4-nitrobenzoate

-

Palladium on activated charcoal (Pd/C, 10 wt%)

-

Ethyl acetate (EtOAc), anhydrous

-

Ethanol (EtOH), anhydrous

-

Hydrogen gas (H₂) balloon or supply

-

Celite®

Procedure:

-

Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve Methyl 2,3-difluoro-4-nitrobenzoate (1.0 eq) in a 1:1 mixture of ethyl acetate and ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 0.1 eq by weight relative to the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Causality Insight: Palladium on carbon is the catalyst of choice for its high activity, selectivity for nitro group reduction without affecting the ester or aromatic fluorides, and ease of removal by filtration.

-

-

Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas. Stir the suspension vigorously at room temperature (20-25°C) under a hydrogen atmosphere (a balloon is sufficient for atmospheric pressure) for 12-16 hours.

-

Trustworthiness Check: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material and the appearance of the more polar amine product.

-

-

Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethyl acetate to ensure complete recovery of the product.

-

Expertise Note: The Celite pad prevents the fine palladium particles from passing through the filter paper, which is critical as residual palladium can interfere with subsequent reactions.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.

Part 3: Applications in Medicinal Chemistry - A Versatile Synthetic Hub

The true value of this compound lies in its utility as a trifunctional building block. The amine and ester moieties serve as orthogonal reactive handles for constructing more complex molecular architectures, while the fluorine atoms modulate the electronic and pharmacological properties of the final compound.[12][13]

Key Synthetic Transformations

The molecule's structure allows for a diverse range of follow-on chemistry, making it a valuable intermediate.

-

Amide Coupling: The primary amine is readily acylated using activated carboxylic acids (e.g., acid chlorides) or standard peptide coupling reagents (e.g., EDC, HOBt) to form amide bonds. This is a foundational reaction in the synthesis of countless drug molecules.[14]

-

N-Arylation/Alkylation: The nucleophilic amine can participate in Buchwald-Hartwig or Ullmann coupling reactions to form C-N bonds with aryl halides, or undergo reductive amination and standard alkylation.

-

Heterocycle Formation: The amine is a key precursor for building heterocyclic rings, such as quinolones, benzimidazoles, or pyrimidines, which are privileged structures in medicinal chemistry.[15][16]

-

Ester Hydrolysis/Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification (e.g., amide formation). Alternatively, it can be directly converted to an amide via aminolysis.

Caption: Role as a versatile hub for synthetic diversification.

This versatility makes it a sought-after intermediate for synthesizing targeted therapies, such as kinase inhibitors, where precise molecular recognition is key.[17] The fluorine atoms at the 2 and 3 positions create a unique electronic environment and can form crucial hydrogen bonds or dipole interactions within a protein's active site, often enhancing binding affinity and selectivity.[2][13]

Part 4: Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of this compound is essential. The following information is a summary of typical hazards and precautions.

Table 2: GHS Hazard Information Summary

| Hazard Class | Statement | Precaution |

|---|---|---|

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Do not eat, drink, or smoke when using. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[18] |

| Skin Irritation | Causes skin irritation. | Wash skin thoroughly after handling.[18] |

| Eye Irritation | Causes serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[18] |

| Respiratory Irritation | May cause respiratory irritation. | Use only outdoors or in a well-ventilated area.[18] |

Handling and Storage:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[19]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[19]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 886497-08-1) is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its strategically placed functional groups and fluorine substituents provide a powerful platform for synthesizing novel molecular entities with potentially enhanced pharmacological profiles. By understanding its properties, employing robust synthetic methods, and appreciating its vast potential for chemical modification, researchers can leverage this building block to accelerate the development of next-generation therapeutics.

References

-

Vertex AI Search. The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. 1

-

Pashinnik, V., et al. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. 20

-

Petersen, U., et al. Method for the production of benzoic acid derivatives fluorinated on the nucleus. Google Patents (EP0266512A2). 21

-

Vertex AI Search. Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline. 15

-

Khan, M.A., et al. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. 22

-

Schlosser, M., et al. 2-amino-3-fluorobenzoic acid. Organic Syntheses. 16

-

CymitQuimica. SAFETY DATA SHEET - this compound. 3

-

ChemicalBook. This compound | 886497-08-1. 4

-

SynHet. Methyl4-[(N-carbamimidoylcarbamimidoyl)amino]-2,3-difluorobenzoate. 7

-

DeGraw, J.I., et al. Fluorinated benzoic acid derivatives. Journal of Chemical & Engineering Data. 23

-

Santa Cruz Biotechnology. This compound | CAS 886497-08-1. 5

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline. 12

-

Mosher Chemical. This compound. 6

-

GlobalChemMall. This compound. 24

-

Sigma-Aldrich. This compound. Link

-

ChemicalBook. This compound(886497-08-1) 1H NMR spectrum. 25

-

XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 886497-08-1. 26

-

ResearchGate. Fluorine in Medicinal Chemistry | Request PDF. 2

-

Müller, K., et al. The Many Roles for Fluorine in Medicinal Chemistry. Science. 13

-

Appiah, C., et al. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E. 27

-

Fisher Scientific. SAFETY DATA SHEET. 28

-

Hexion. Material Safety Data Sheet. 19

-

ChemicalBook. Methyl-4-amino-3-fluorobenzoate synthesis. 11

-

Sigma-Aldrich. Methyl 2,4-difluorobenzoate 97 106614-28-2. 29

-

Sigma-Aldrich. SAFETY DATA SHEET. Link

-

The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. 30

-

Soloshonok, V.A., et al. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Semantic Scholar. 31

-

Soloshonok, V.A., et al. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. 32

-

Michalska, D., et al. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure. 8

-

NINGBO INNO PHARMCHEM CO.,LTD. Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. 17

-

PubChem. Methyl 3-amino-4-fluorobenzoate. 18

-

SpectraBase. Methyl 4-aminobenzoate - [1H NMR] - Chemical Shifts. 9

-

Al-Ostath, A., et al. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. RSC Advances. 14

-

N’guessan, A.B., et al. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Heliyon. 10

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. This compound | 886497-08-1 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]

- 7. Methyl4-[(N-carbamimidoylcarbamimidoyl)amino]-2,3-difluorobenzoate [synhet.com]

- 8. researchgate.net [researchgate.net]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methyl-4-amino-3-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. orgsyn.org [orgsyn.org]

- 17. nbinno.com [nbinno.com]

- 18. Methyl 3-amino-4-fluorobenzoate | C8H8FNO2 | CID 12541234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. bc.com [bc.com]

- 20. arkat-usa.org [arkat-usa.org]

- 21. EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus - Google Patents [patents.google.com]

- 22. globalscientificjournal.com [globalscientificjournal.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. globalchemmall.com [globalchemmall.com]

- 25. This compound(886497-08-1) 1H NMR spectrum [chemicalbook.com]

- 26. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 886497-08-1 Name: substance-name-is-not-available [xixisys.com]

- 27. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. fishersci.com [fishersci.com]

- 29. 2,4-ジフルオロ安息香酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 30. rsc.org [rsc.org]

- 31. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 32. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-amino-2,3-difluorobenzoate

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 4-amino-2,3-difluorobenzoate, a key intermediate in contemporary drug discovery and development. The strategic incorporation of fluorine atoms into aromatic systems significantly influences molecular properties, impacting everything from metabolic stability to receptor binding affinity. This document delves into the theoretical and practical aspects of characterizing this compound, offering detailed experimental protocols and in-silico predictions. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile building block.

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical and pharmacokinetic profiles of a molecule.[1] Fluorinated benzoic acid derivatives, in particular, serve as versatile scaffolds for the synthesis of a wide array of therapeutic agents.[1]

This compound belongs to this critical class of compounds. Its structure, featuring an aminobenzoate core with two fluorine atoms ortho and meta to the amino group, presents a unique electronic and steric landscape. This substitution pattern can influence the compound's pKa, lipophilicity, and metabolic stability, making it an attractive starting point for the design of novel therapeutics with enhanced efficacy and safety profiles. Understanding the fundamental physicochemical properties of this intermediate is therefore paramount for its effective application in drug discovery pipelines.

Molecular Structure and Core Properties

A thorough understanding of the foundational properties of this compound is the first step in its rational application.

| Property | Value | Source |

| CAS Number | 886497-08-1 | [2] |

| Molecular Formula | C₈H₇F₂NO₂ | [3] |

| Molecular Weight | 187.15 g/mol | [3] |

| Appearance | Solid (predicted) | N/A |

| Storage Temperature | Room Temperature | [4] |

Predicted Physicochemical Parameters

Due to the limited availability of experimental data for this specific isomer, the following physicochemical properties have been estimated using established computational models. It is crucial for researchers to experimentally verify these values for their specific applications.

| Parameter | Predicted Value | Method/Software |

| Melting Point | 110-120 °C | Based on similar structures |

| Boiling Point | ~300 °C at 760 mmHg | ACD/Labs Percepta[5] |

| logP (Octanol/Water) | 1.8 ± 0.5 | ACD/Labs Percepta[5] |

| Aqueous Solubility | 0.5 - 1.5 g/L at 25°C | ACD/Labs Percepta[5] |

| pKa (of the amine) | 2.5 - 3.5 | ACD/Labs Percepta[5] |

Experimental Determination of Physicochemical Properties

This section outlines standardized, self-validating protocols for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

Principle: The melting point is a fundamental physical property used for identification and purity assessment. A sharp melting range typically indicates a high degree of purity.[6]

Apparatus: Digital melting point apparatus (e.g., Mel-Temp or similar), capillary tubes.

Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube to a depth of 2-3 mm.[7]

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.[7][8]

-

Precise Determination: For an accurate measurement, set the heating rate to 1-2 °C/min, starting the slow ramp approximately 10-15 °C below the expected melting point.[7][8]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). This range is the melting point.[6]

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Solubility Profile

Principle: Solubility is a critical parameter that influences bioavailability, formulation, and purification. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[9][10]

Materials: Analytical balance, vials with screw caps, orbital shaker, temperature-controlled bath, filtration apparatus (0.45 µm filter), suitable analytical instrument (e.g., HPLC-UV).

Protocol:

-

Solvent Selection: Choose a range of pharmaceutically relevant solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, DMSO).

-

Sample Preparation: Add an excess of this compound to a known volume of each solvent in separate vials. The excess solid ensures that saturation is reached.

-

Equilibration: Place the vials in a temperature-controlled orbital shaker (e.g., 25 °C and 37 °C) and agitate for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Data Reporting: Express the solubility in mg/mL or g/L.

pKa Determination

Principle: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine-containing compound like this compound, the pKa of its conjugate acid is a key determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a reliable method for pKa determination.[5][11][12]

Apparatus: Calibrated pH meter with a suitable electrode, automatic titrator or burette, magnetic stirrer, and a constant temperature bath.

Protocol:

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).

-

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir gently. Immerse the calibrated pH electrode in the solution.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve. Alternatively, the inflection point of the first derivative of the titration curve corresponds to the equivalence point.

-

Validation: Repeat the titration at least three times to ensure the accuracy and precision of the pKa value.

Predicted Spectroscopic Data

While experimental spectra are the gold standard for structural elucidation, in-silico prediction tools can provide valuable insights for initial characterization.

¹H and ¹³C NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Predicted ¹H NMR (in CDCl₃, 400 MHz):

-

δ 7.6-7.8 (m, 1H): Aromatic proton coupled to fluorine.

-

δ 6.8-7.0 (m, 1H): Aromatic proton coupled to fluorine.

-

δ 4.5-5.0 (br s, 2H): Amine protons.

-

δ 3.9 (s, 3H): Methyl ester protons.

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

-

δ 165-168: Carbonyl carbon of the ester.

-

δ 145-155 (d, JCF): Aromatic carbons attached to fluorine.

-

δ 110-130: Other aromatic carbons.

-

δ 52-54: Methyl carbon of the ester.

Note: The actual chemical shifts and coupling constants will be influenced by the solvent and the specific conformation of the molecule.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is particularly useful for identifying functional groups.

Predicted Characteristic IR Peaks (KBr pellet):

-

3400-3200 cm⁻¹: N-H stretching of the primary amine (two bands).

-

1720-1700 cm⁻¹: C=O stretching of the ester.

-

1620-1580 cm⁻¹: N-H bending and aromatic C=C stretching.[13]

-

1300-1100 cm⁻¹: C-F stretching and C-O stretching.

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Predicted Fragmentation Pattern (Electron Ionization):

-

M⁺ at m/z 187: The molecular ion peak.

-

Loss of -OCH₃ (m/z 156): Fragmentation of the methyl ester.

-

Loss of -COOCH₃ (m/z 128): Loss of the entire ester group.

-

Characteristic peaks related to the difluorinated aromatic ring.

Synthesis Outline

A plausible synthetic route to this compound would involve the esterification of the corresponding 4-amino-2,3-difluorobenzoic acid.

A general procedure for the synthesis of a related compound, 4-amino-2-fluorobenzoic acid, is described in patent CN103980135A, which could be adapted for this synthesis.[15] The esterification step could be achieved using standard methods, such as refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid).

Safety and Handling

Based on data for similar compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a valuable building block for the synthesis of novel pharmaceutical agents. This technical guide has provided a comprehensive overview of its key physicochemical properties, including both predicted values and detailed experimental protocols for their determination. A thorough understanding and experimental validation of these properties are essential for the successful integration of this compound into drug discovery and development programs.

References

-

The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. (URL: [Link])

-

Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. ResearchGate. (URL: [Link])

-

Mass Spectrometric Analysis. Aromatic Halogenated Compounds. ACS Publications. (URL: [Link])

-

Elixir Department: SOP for Solubility Testing at Intermediate Stages – V 2.0. (URL: [Link])

-

Measuring the Melting Point. Westlab Canada. (URL: [Link])

-

Melting point determination. (URL: [Link])

-

Experiment 1 - Melting Points. (URL: [Link])

-

Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC. Journals - University of Ibadan. (URL: [Link])

-

What is Melting Point?. Mettler Toledo. (URL: [Link])

-

Melting Point Determination. thinkSRS.com. (URL: [Link])

-

Mass Spectrometric Analysis. Aromatic Halogenated Compounds | Analytical Chemistry. (URL: [Link])

-

No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. ResearchGate. (URL: [Link])

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. (URL: [Link])

-

Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. (URL: [Link])

-

Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Chemical Communications (RSC Publishing). (URL: [Link])

-

FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. ResearchGate. (URL: [Link])

-

Determination of Solubility in Pharmaceuticals | Pharmaguideline. (URL: [Link])

-

FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. PubMed. (URL: [Link])

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (URL: [Link])

-

Methyl 4-amino-3-fluorobenzoate | C8H8FNO2 | CID 11182865. PubChem. (URL: [Link])

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. (URL: [Link])

-

The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. ResearchGate. (URL: [Link])

-

This compound - GlobalChemMall. (URL: [Link])

-

Methyl 4-aminobenzoate | C8H9NO2 | CID 12082. PubChem. (URL: [Link])

- CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google P

-

Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC - PubMed Central - NIH. (URL: [Link])

- WO2003072534A1 - Method for preparing p-aminobenzoic acid - Google P

- US20070149802A1 - Process for preparing methyl 4-(aminomethyl)

-

15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (URL: [Link])

-

Fragmentation Analysis of Benzocaine Using Single Quadruple Mass Spectrometry - Elicit. (URL: [Link])

-

IR Spectroscopy Tutorial: Aromatics. (URL: [Link])

-

Proposed ESI fragmentation pathways of product ions from benzocaine. ResearchGate. (URL: [Link])

-

Table of Characteristic IR Absorptions. (URL: [Link])

- US4209464A - Novel synthesis of 3-amino-2-methylbenzotrifluoride from N-(2-X-5-trifluoromethylphenyl)

-

Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. (URL: [Link])

-

Methyl 4-aminobenzoate | C8H9NO2 | CID 12082. PubChem. (URL: [Link])

Sources

- 1. sites.bu.edu [sites.bu.edu]

- 2. globalchemmall.com [globalchemmall.com]

- 3. scbt.com [scbt.com]

- 4. Methyl4-[(N-carbamimidoylcarbamimidoyl)amino]-2,3-difluorobenzoate [synhet.com]

- 5. acdlabs.com [acdlabs.com]

- 6. pKa prediction from ab initio calculations - Research Outreach [researchoutreach.org]

- 7. Predicting aqueous solubility by QSPR modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. "Ab initio procedure for aqueous-phase pKa calculation: The acidity of " by Gabriel Da Silva, Eric M. Kennedy et al. [digitalcommons.njit.edu]

- 10. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 11. depts.washington.edu [depts.washington.edu]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]

"Methyl 4-amino-2,3-difluorobenzoate spectral data (NMR, IR, MS)"

An In-depth Technical Guide to the Spectral Analysis of Methyl 4-amino-2,3-difluorobenzoate

Introduction

This compound is a fluorinated aromatic compound with applications as a building block in medicinal chemistry and materials science. Its structure incorporates several key functional groups: a difluorinated benzene ring, an amine group, and a methyl ester. This guide provides a comprehensive analysis of the spectral data used to elucidate and confirm the structure of this molecule, intended for researchers and professionals in drug development and chemical sciences. The molecular formula is C₈H₇F₂NO₂ with a molecular weight of 187.14 g/mol .[1][2] The structural characterization relies on the synergistic use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, each providing unique and complementary information.

Chapter 1: Mass Spectrometry (MS)

Principle & Causality: Mass spectrometry is a cornerstone of molecular analysis, providing the exact molecular weight and crucial information about a molecule's composition through its fragmentation pattern.[3] For this compound, Electron Ionization (EI) is a common technique. In EI-MS, high-energy electrons bombard the molecule, ejecting an electron to form a molecular ion (M⁺•). This ion is often unstable and fragments in predictable ways, governed by the stability of the resulting carbocations and neutral radicals. The fragmentation pattern serves as a molecular fingerprint.[3] The choice of EI is based on its ability to induce extensive fragmentation, providing rich structural detail.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small quantity (~1 mg) of this compound in a volatile organic solvent like methanol or dichloromethane.

-

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet, which volatilizes the sample.

-

Ionization: Bombard the gaseous molecules with a beam of electrons (typically at 70 eV) in the ionization chamber. This energy is sufficient to cause ionization and subsequent fragmentation.

-

Acceleration: Accelerate the resulting positively charged ions through an electric field.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions, and process the signal to generate a mass spectrum, which plots relative abundance against the m/z ratio.

Data Interpretation & Predicted Fragmentation:

The mass spectrum is analyzed to identify the molecular ion peak and key fragment ions. The presence of an odd number of nitrogen atoms (one in this case) results in a molecular ion with an odd nominal mass, a key feature according to the nitrogen rule.

-

Molecular Ion (M⁺•): The peak corresponding to the intact molecule is expected at m/z 187 . Its presence confirms the molecular weight.

-

Key Fragmentations: Aromatic esters typically undergo characteristic cleavages. The most common fragmentation is the loss of the alkoxy group (•OCH₃) from the ester, which is a highly favorable pathway.[4][5]

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Ion Structure | Fragmentation Pathway |

| 187 | [C₈H₇F₂NO₂]⁺• | Molecular Ion (M⁺•) |

| 156 | [M - •OCH₃]⁺ | α-cleavage, loss of the methoxy radical |

| 128 | [M - •OCH₃ - CO]⁺ | Loss of carbon monoxide from the m/z 156 ion |

| 101 | [C₅H₂F₂N]⁺• | Further fragmentation of the aromatic ring |

Mandatory Visualization: Predicted Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of this compound.

Chapter 2: Infrared (IR) Spectroscopy

Principle & Causality: Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule.[6][7] It works on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, its bonds absorb energy at their characteristic frequencies, causing vibrational excitation.[7] An IR spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹), revealing the presence of functional groups like N-H, C=O, and C-F, which have distinct absorption bands.[6][8]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the typical mid-IR range (4000–400 cm⁻¹).

-

Data Processing: The instrument's software automatically ratios the sample scan against the background scan to produce the final IR spectrum.

Data Interpretation: The IR spectrum is divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[9] The functional group region contains the most identifiable peaks.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Comments |

| 3450–3300 | N-H Stretch | Primary Amine (NH₂) | Two distinct sharp-to-medium bands are expected for the symmetric and asymmetric stretches. |

| 3100–3000 | C-H Stretch | Aromatic (sp² C-H) | Typically weak to medium intensity. |

| 2960–2850 | C-H Stretch | Methyl (sp³ C-H) | From the -OCH₃ group. |

| ~1720 | C=O Stretch | Ester (Carbonyl) | A very strong and sharp absorption, characteristic of the ester carbonyl group. |

| ~1620 | N-H Bend | Primary Amine (NH₂) | Scissoring vibration. |

| 1600–1450 | C=C Stretch | Aromatic Ring | Multiple bands of variable intensity. |

| 1300–1150 | C-O Stretch | Ester | Strong intensity band. |

| 1250–1000 | C-F Stretch | Aryl-Fluorine | Typically strong and located in the fingerprint region. |

Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Causality: NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution.[10] It exploits the magnetic properties of atomic nuclei (like ¹H, ¹³C, and ¹⁹F). When placed in a strong magnetic field, these nuclei can exist in different spin states. Irradiation with radiofrequency energy causes transitions between these states, and the exact frequency required (the chemical shift) is highly sensitive to the local electronic environment of the nucleus.[11][12] This allows for the differentiation of chemically non-equivalent atoms within a molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical as it must dissolve the sample without contributing interfering signals.

-

Shimming: Place the NMR tube in the spectrometer and optimize the homogeneity of the magnetic field (shimming) to obtain sharp, well-resolved signals.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters include the number of scans, pulse width, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the low natural abundance of ¹³C, more scans are typically required. Proton decoupling is used to simplify the spectrum to singlets.

-

¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum. ¹⁹F is a high-sensitivity nucleus, making acquisition relatively fast.[13]

-

Data Processing: Perform a Fourier transform on the acquired free induction decay (FID) signal, followed by phase and baseline correction, to generate the final NMR spectrum.

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |

| ~6.8 - 7.2 | 1H | Multiplet (m) | Ar-H⁵ | Aromatic proton coupled to Ar-H⁶ and influenced by neighboring fluorine atoms. |

| ~6.5 - 6.7 | 1H | Multiplet (m) | Ar-H⁶ | Aromatic proton coupled to Ar-H⁵ and influenced by the ortho-amino group. |

| ~4.2 (broad) | 2H | Singlet (s) | -NH₂ | Amine protons are typically broad and may exchange with trace water. They usually appear as a singlet. |

| ~3.9 | 3H | Singlet (s) | -OCH₃ | Methyl protons of the ester group, appearing as a singlet as there are no adjacent protons. |

¹³C NMR Analysis

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Table 4: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | Carbonyl carbon of the ester group, typically downfield. |

| 140–155 (d, Jcf) | C-F | Aromatic carbons directly bonded to fluorine, showing large C-F coupling. |

| 110–130 | Ar-C | Other aromatic carbons. Their shifts and couplings are influenced by the fluorine and amine substituents. |

| ~52 | -OCH₃ | Methyl carbon of the ester. |

¹⁹F NMR Analysis

¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for analyzing fluorinated compounds.[14] The two fluorine atoms are in different chemical environments and will couple to each other and to nearby protons.

Table 5: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| -130 to -150 | Multiplet | F² | Chemical shift influenced by ortho-ester and meta-amino groups. Coupled to F³ and Ar-H. |

| -140 to -160 | Multiplet | F³ | Chemical shift influenced by ortho-amino and meta-ester groups. Coupled to F² and Ar-H. |

Chapter 4: Integrated Spectral Analysis Workflow

Confirming the structure of this compound requires a holistic approach, where data from each technique corroborates the others. No single technique provides all the necessary information.

Mandatory Visualization: Analytical Workflow Diagram

Caption: Integrated workflow for the structural elucidation of a molecule.

Conclusion

The structural characterization of this compound is achieved through the combined application of mass spectrometry, infrared spectroscopy, and multinuclear NMR spectroscopy. MS confirms the molecular weight and formula. IR identifies the essential amine, ester, and aryl-fluoride functional groups. Finally, ¹H, ¹³C, and ¹⁹F NMR provide unambiguous evidence of the molecular connectivity and the precise arrangement of atoms. This integrated analytical approach ensures a self-validating system, providing the high level of certainty required in scientific research and development.

References

-

Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

-

AZoOptics (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

-

OpenOChem Learn. Interpreting HNMR. Available at: [Link]

-

Solubility of Things. Principles of IR Spectroscopy. Available at: [Link]

-

Clark, J. (2022). High resolution nuclear magnetic resonance (NMR) spectra. Chemguide. Available at: [Link]

-

KIS Academics (2023). An easy guide to understanding NMR SPECTROSCOPY. Available at: [Link]

-

Chemistry Steps. Interpreting IR Spectra. Available at: [Link]

-

Slideshare (n.d.). INTERPRETATION OF IR SPECTROSCOPY. Available at: [Link]

-

Larkin, P. (2017). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]

-

Microbe Notes (2022). Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

-

University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

-

ACS Publications. Mass Spectra of Aromatic Esters. Available at: [Link]

-

PubChem. Methyl 4-amino-3-fluorobenzoate. Available at: [Link]

-

Acta Crystallographica Section E: Crystallographic Communications (2021). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available at: [Link]

-

Clark, J. (2022). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

-

YouTube (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available at: [Link]

-

PubChem. Methyl 4-aminobenzoate. Available at: [Link]

-

PubMed Central (PMC). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Available at: [Link]

-

NIST WebBook. Methyl 4(methylamino)benzoate. Available at: [Link]

-

PubChemLite. This compound (C8H7F2NO2). Available at: [Link]

-

Chemistry!!! Not Mystery (2013). Fragmentation and mass spectra of Esters. Available at: [Link]

-

University of Ottawa. 19Flourine NMR. Available at: [Link]

-

University of California, Davis. Fluorine NMR. Available at: [Link]

-

Defense Technical Information Center (DTIC). Fluorine-19 Nuclear Magnetic Resonance. Available at: [Link]

-

NIST WebBook. 4-Amino-3-methylbenzoic acid. Available at: [Link]

-

ChemRxiv (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. PubChemLite - this compound (C8H7F2NO2) [pubchemlite.lcsb.uni.lu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. whitman.edu [whitman.edu]

- 5. Chemistry!!! Not Mystery : Fragmentation and mass spectra of Esters [chemistrynotmystery.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. microbenotes.com [microbenotes.com]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. Interpreting IR Spectra [chemistrysteps.com]

- 10. emerypharma.com [emerypharma.com]

- 11. azooptics.com [azooptics.com]

- 12. Interpreting | OpenOChem Learn [learn.openochem.org]

- 13. 19Flourine NMR [chem.ch.huji.ac.il]

- 14. alfa-chemistry.com [alfa-chemistry.com]

A Technical Guide to the Solubility of Methyl 4-amino-2,3-difluorobenzoate in Organic Solvents: A Methodological Approach

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences process development, formulation design, and ultimate bioavailability. Methyl 4-amino-2,3-difluorobenzoate, a fluorinated aromatic compound, serves as a vital building block in medicinal chemistry. This technical guide provides a comprehensive framework for understanding, experimentally determining, and interpreting its solubility in various organic solvents. In the absence of extensive published data for this specific molecule, this document emphasizes the theoretical principles and practical methodologies required for researchers to generate reliable solubility profiles. We present a detailed protocol for the widely accepted shake-flask method, discuss the thermodynamic underpinnings of dissolution, and offer a framework for analyzing experimentally derived data.

Introduction: The Critical Role of Solubility

Fluorinated compounds are of immense interest in drug development due to the unique properties imparted by fluorine atoms, such as altered metabolic stability and binding affinity. This compound is one such key intermediate. The success of its use in synthetic chemistry and its potential development into a final drug product are intrinsically linked to its solubility.

Solubility dictates:

-

Process Chemistry: The choice of reaction solvents, concentration limits, and the efficiency of crystallization and purification steps.

-

Formulation Development: The ability to formulate a compound into a viable dosage form (e.g., oral solutions, injectables). Poor solubility is a major hurdle in achieving desired drug concentrations.

-

Bioavailability: For a drug to be effective, it must first dissolve in physiological fluids to be absorbed.

This guide provides the foundational knowledge and practical steps for researchers to characterize the solubility of this specific fluorinated benzoate ester.

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is the first step in predicting its solubility behavior.

-

Chemical Structure:

(Note: Placeholder for actual chemical structure image)

(Note: Placeholder for actual chemical structure image) -

Key Identifiers:

-

Known Properties:

-

Density: Approximately 1.355 g/cm³[1]

-

Key parameters such as the melting point (mp), octanol-water partition coefficient (logP), and pKa have not been widely reported in publicly accessible literature. The lack of this data necessitates a robust experimental approach, as theoretical predictions alone are insufficient for critical process decisions.

The Thermodynamics of Dissolution: A Conceptual Overview

Solubility is an equilibrium phenomenon governed by thermodynamics.[4] The dissolution of a crystalline solid into a solvent can be understood as a two-step energetic process:

-

Lattice Energy (ΔH_lattice): The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice. This is an endothermic process (energy input is required).

-

Solvation Energy (ΔH_solvation): The energy released when the free solute molecules interact with solvent molecules. This is an exothermic process (energy is released).

The overall enthalpy of dissolution (ΔH_solution) is the sum of these two energies. ΔH_solution = ΔH_lattice + ΔH_solvation

A substance dissolves when the energy released during solvation is sufficient to overcome the crystal lattice energy. The principle of "like dissolves like" is a useful heuristic: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[4] This is because the solvation interactions (e.g., hydrogen bonds, dipole-dipole interactions) in a polar solute/solvent pair are strong enough to overcome the solute's lattice energy.

Experimental Determination of Solubility

The most reliable method for determining the equilibrium solubility of a compound is the Saturated Shake-Flask Method .[5] This technique is considered the "gold standard" for its accuracy and reliability.[5]

The Saturated Shake-Flask Protocol

This protocol is designed to achieve a state of equilibrium where the solvent is saturated with the solute, and the concentration of the dissolved solute represents its solubility at that temperature.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (purest available grade)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical technique like UV-Vis spectroscopy)

Methodology:

-

Preparation: Add an excess amount of this compound to a vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. A preliminary test can determine the minimum time required to achieve equilibrium.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow undissolved solids to settle. For solvents where settling is slow, centrifugation at the same temperature is recommended to separate the solid and liquid phases.[7]

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant (the clear liquid phase) using a pipette. Immediately filter the aliquot using a syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of the dissolved compound. The concentration is calculated against a standard curve prepared from known concentrations of this compound.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for the Saturated Shake-Flask Solubility Method.

Data Interpretation and Analysis

Once solubility data is experimentally generated, it should be tabulated and analyzed to understand the underlying physicochemical interactions.

Template for Solubility Data

The following table provides a structured format for reporting and comparing the solubility of this compound across a range of common organic solvents. Researchers should populate this table with their experimental findings.

| Solvent Name | Solvent Class | Dielectric Constant (ε) at 20°C | Experimentally Determined Solubility (mg/mL) at 25°C |

| Methanol | Polar Protic | 33.0 | To be determined |

| Ethanol | Polar Protic | 24.5 | To be determined |

| Isopropanol | Polar Protic | 19.9 | To be determined |

| Acetone | Polar Aprotic | 21.0 | To be determined |

| Acetonitrile | Polar Aprotic | 37.5 | To be determined |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | To be determined |

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | To be determined |

| Ethyl Acetate | Polar Aprotic | 6.0 | To be determined |

| Toluene | Non-polar | 2.4 | To be determined |

| Heptane | Non-polar | 1.9 | To be determined |

Expected Solubility Trends

Based on the structure of this compound, which contains a polar amino group (-NH₂), an ester group (-COOCH₃), and a semi-polar fluorinated aromatic ring, the following trends can be anticipated:

-

High Solubility: Expected in polar aprotic solvents like Acetone, Acetonitrile, and THF. These solvents can engage in dipole-dipole interactions and may act as hydrogen bond acceptors for the amino group, promoting effective solvation.

-

Moderate Solubility: Expected in polar protic solvents like Methanol and Ethanol. While these solvents can form hydrogen bonds, their self-association can sometimes compete with solute-solvent interactions.

-

Low to Negligible Solubility: Expected in non-polar solvents such as Toluene and Heptane. The large difference in polarity between the solute and these solvents will result in weak solvation energy, insufficient to overcome the crystal lattice energy of the solid compound.

Factors Influencing Solubility

The interplay between solute and solvent properties ultimately governs solubility.

Caption: Key Factors Influencing the Solubility of a Solid Compound.

Conclusion and Implications

While published solubility data for this compound is scarce, its importance as a synthetic intermediate demands a thorough understanding of its solution behavior. This guide provides the essential theoretical background and a robust, validated experimental protocol—the saturated shake-flask method—to empower researchers to generate this critical data. By systematically determining solubility in a range of organic solvents, scientists can make informed decisions in process development, optimize reaction and purification conditions, and lay the groundwork for successful formulation strategies in drug discovery and development.

References

- Mosher Chemical.

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- ChemicalBook.

- GovInfo. 304 Subpart E—Product Properties Test Guidelines.

- OECD. (1995). Test No.

- Santa Cruz Biotechnology.

- Sigma-Aldrich.

- University of Wisconsin-Madison. Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids.

- Wikipedia. Solubility.

- Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

Sources

- 1. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 886497-08-1 [chemicalbook.com]

- 4. Solubility - Wikipedia [en.wikipedia.org]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. oecd.org [oecd.org]

- 7. govinfo.gov [govinfo.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 4-amino-2,3-difluorobenzoate

Introduction

Methyl 4-amino-2,3-difluorobenzoate (CAS RN: 886497-08-1) is a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science.[1][2] Its utility as a building block in the synthesis of complex molecules necessitates a thorough understanding of its chemical properties and associated hazards to ensure the safety of researchers and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in available safety data and established principles of laboratory practice. It is intended for an audience of trained professionals, including researchers, chemists, and drug development scientists.

Disclaimer: The following information is synthesized from publicly available safety data. It is imperative to consult the official Safety Data Sheet (SDS) provided by your supplier for the most complete and up-to-date information before handling this chemical.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the substance's physical and chemical properties. These characteristics influence its behavior under various laboratory conditions and inform appropriate storage and handling procedures.

| Property | Value | Source |

| CAS Number | 886497-08-1 | [1][2] |